molecular formula C24H26N2O4S B15005338 N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide

Cat. No.: B15005338
M. Wt: 438.5 g/mol
InChI Key: JWRAKNHVEFPDDE-UHFFFAOYSA-N
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Description

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a sulfonyl group attached to a phenyl ring, which is further connected to a naphthalen-2-yloxy moiety via an acetamide linkage. The presence of the 2-methylpiperidin-1-yl group adds to its complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the following steps:

    Formation of the sulfonyl phenyl intermediate: This involves the reaction of 4-aminophenyl sulfone with 2-methylpiperidine under controlled conditions to form the sulfonyl phenyl intermediate.

    Coupling with naphthalen-2-yloxy acetic acid: The intermediate is then coupled with naphthalen-2-yloxy acetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Electrophiles such as bromine or chlorinating agents.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The naphthalen-2-yloxy moiety may interact with hydrophobic pockets in enzymes, affecting their activity. The overall effect is a modulation of biochemical pathways, which can be harnessed for therapeutic purposes.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-1-yloxy)acetamide
  • N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide

Uniqueness

N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}-2-(naphthalen-2-yloxy)acetamide is unique due to the specific positioning of the naphthalen-2-yloxy group, which can significantly influence its reactivity and interaction with biological targets compared to its analogs.

Properties

Molecular Formula

C24H26N2O4S

Molecular Weight

438.5 g/mol

IUPAC Name

N-[4-(2-methylpiperidin-1-yl)sulfonylphenyl]-2-naphthalen-2-yloxyacetamide

InChI

InChI=1S/C24H26N2O4S/c1-18-6-4-5-15-26(18)31(28,29)23-13-10-21(11-14-23)25-24(27)17-30-22-12-9-19-7-2-3-8-20(19)16-22/h2-3,7-14,16,18H,4-6,15,17H2,1H3,(H,25,27)

InChI Key

JWRAKNHVEFPDDE-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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